Terazosin hydrochloride

Beschreibung

Historical Context of Quinazoline (B50416) Derivatives in Drug Development

The story of terazosin (B121538) is deeply rooted in the chemistry of quinazoline, a heterocyclic compound composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring. updatepublishing.com The first quinazoline derivative was synthesized in 1869. arabjchem.org However, it wasn't until the mid-20th century that the medicinal potential of quinazoline derivatives began to be seriously explored. omicsonline.org A key milestone was the discovery of the sedative-hypnotic properties of methaqualone in 1951. omicsonline.org By 1980, around 50 different quinazoline derivatives were in medical use for a wide range of biological activities, including as diuretics, anticonvulsants, and hypotensive agents. updatepublishing.comarabjchem.org This diverse pharmacological activity established the quinazoline scaffold as a privileged structure in medicinal chemistry, paving the way for the development of more targeted therapies like the alpha-1 blockers. researchgate.netnih.gov

Evolution of Alpha-1 Adrenoceptor Antagonists: From Non-Selective to Selective Agents

The initial foray into alpha-adrenoceptor blockade involved non-selective antagonists, such as phenoxybenzamine (B1677643), which blocked both alpha-1 and alpha-2 receptors. cvpharmacology.comwikipedia.org While effective in certain conditions like pheochromocytoma, their lack of selectivity led to a host of undesirable side effects. cvpharmacology.comwikipedia.org The breakthrough came with the development of prazosin (B1663645) in 1974, the first selective alpha-1 antagonist. wikipedia.orgpatsnap.com This selectivity for the alpha-1 receptor minimized many of the side effects associated with non-selective agents. open.edu

The evolution continued with the development of second-generation alpha-1 blockers, which offered longer half-lives and improved tolerability. This generation includes well-known drugs such as doxazosin (B1670899) and alfuzosin. nih.gov The primary focus of this evolution has been on enhancing convenience for patients and further improving the tolerability of these medications. nih.gov

Terazosin's Position within the Alpha-1 Blocker Class

Terazosin, patented in 1975 and introduced for medical use in 1985, is a prominent member of the selective alpha-1 adrenergic antagonist class. wikipedia.org Structurally, it is a quinazoline derivative and a congener of prazosin. chemicalbook.com It functions as a selective antagonist for all subtypes of the alpha-1 adrenergic receptor. wikipedia.org A key distinguishing feature of terazosin is its longer half-life of approximately 12 hours compared to prazosin, which allows for less frequent administration. chemicalbook.comhpra.ie

Terazosin and other selective alpha-1 blockers like doxazosin and tamsulosin (B1681236) are considered first-line treatments for the symptoms of benign prostatic hyperplasia (BPH). wikipedia.org They work by relaxing the smooth muscles in the bladder and prostate, which can alleviate the urinary symptoms associated with an enlarged prostate. wikipedia.orgmedlineplus.gov In addition to its use in BPH, terazosin is also utilized in the management of hypertension due to its ability to relax blood vessels and lower blood pressure. healthhub.sgdrugs.com

Contemporary Research Trajectories for Established Pharmaceutical Compounds

Established pharmaceutical compounds like terazosin continue to be subjects of scientific investigation, with research exploring new therapeutic applications beyond their original indications. This practice, known as drug repurposing, offers a promising avenue for discovering new treatments more efficiently.

Recent research has suggested potential new roles for terazosin. For instance, some studies have explored its potential neuroprotective effects. wikipedia.org Additionally, in silico studies have suggested that terazosin may have anti-virulence properties against certain bacteria by interfering with their quorum sensing systems. nih.gov Furthermore, terazosin is being investigated in a clinical trial for its potential therapeutic effects in amyotrophic lateral sclerosis (ALS), with results anticipated in 2025. nih.gov Another area of research has explored the possibility of using terazosin as a GPR119 agonist, which could have implications for metabolic diseases. researchgate.net These ongoing investigations highlight the continued scientific interest in unlocking the full therapeutic potential of established drugs like terazosin hydrochloride.

Chemical and Physical Properties of this compound

| Property | Value |

| Chemical Formula | C19H25N5O4 · HCl |

| Molecular Weight | 423.9 g/mol |

| CAS Number | 63590-64-7 |

| Melting Point | 278-279 °C |

| Solubility | Soluble in water and methanol. |

This data is compiled from various sources. chemicalbook.comsigmaaldrich.com

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 2-chloro-6,7-dimethoxyquinazolin-4-amine with 1-(2-tetrahydrofuroyl)piperazine. wikipedia.orggoogle.com This reaction can be carried out in a polar organic solvent, sometimes with the addition of water, to yield this compound dihydrate directly. google.com An alternative synthesis route involves the initial preparation of terazosin base, which is then converted to the hydrochloride salt. google.com

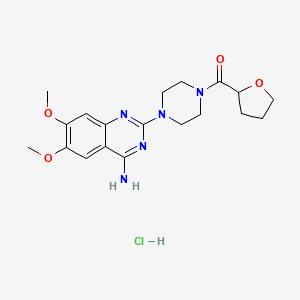

Structure

2D Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(oxolan-2-yl)methanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N5O4.ClH/c1-26-15-10-12-13(11-16(15)27-2)21-19(22-17(12)20)24-7-5-23(6-8-24)18(25)14-4-3-9-28-14;/h10-11,14H,3-9H2,1-2H3,(H2,20,21,22);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWSWDOUXSCRCKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4CCCO4)N)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26ClN5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

63590-64-7 (Parent) | |

| Record name | Terazosin hydrochloride anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063074088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7045493 | |

| Record name | Terazosin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63074-08-8, 70024-40-7 | |

| Record name | Terazosin hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63074-08-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Terazosin hydrochloride anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063074088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terazosin hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759168 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Terazosin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methanone, [4-(4-amino-6,7-dimethoxy-2-quinazolinyl)-1-piperazinyl](tetrahydro-2-furanyl)-, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.793 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERAZOSIN HYDROCHLORIDE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8QOP8Z9955 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Pharmacology of Terazosin Hydrochloride

Elucidation of Alpha-1 Adrenoceptor Subtype Interactions

The therapeutic and physiological effects of Terazosin (B121538) hydrochloride are rooted in its ability to antagonize alpha-1 adrenoceptors. These receptors are a part of the G protein-coupled receptor superfamily and are crucial in mediating the effects of the catecholamines, norepinephrine (B1679862) and epinephrine. wikipedia.org There are three main subtypes of the alpha-1 adrenoceptor: alpha-1a, alpha-1b, and alpha-1d. wikipedia.org

Binding Kinetics and Affinity Profiles of Terazosin Hydrochloride

This compound functions as a selective antagonist for alpha-1 adrenoceptors but does not exhibit significant selectivity among the individual alpha-1 subtypes (alpha-1a, alpha-1b, and alpha-1d). drugbank.com This non-selective binding profile means that this compound has a comparable affinity for all three alpha-1 adrenoceptor subtypes. nih.govkarger.com Competition binding studies have demonstrated that Terazosin does not discriminate between the cloned alpha-1 adrenoceptor subtypes. nih.gov While specific Ki values for this compound across all subtypes are not consistently reported in a single comprehensive study, the consensus from multiple research findings confirms its non-subtype-selective nature. nih.govkarger.com The R(+) enantiomer of terazosin has been reported to selectively bind to alpha-1 subtype receptors. google.com

Distinction from Other Alpha-1 Adrenoceptor Antagonists (e.g., Tamsulosin (B1681236), Doxazosin (B1670899), Alfuzosin, Prazosin)

The clinical and pharmacological profiles of alpha-1 adrenoceptor antagonists are largely defined by their relative affinities for the different alpha-1 adrenoceptor subtypes. Unlike Terazosin, some other alpha-1 blockers exhibit significant subtype selectivity. karger.com

Tamsulosin , for instance, is known for its selectivity for the alpha-1a and alpha-1d adrenoceptor subtypes over the alpha-1b subtype. karger.comdovepress.com This selectivity is thought to contribute to its "uroselective" profile, with a more pronounced effect on the prostate and bladder neck and less impact on blood pressure, as the alpha-1b subtype is more prevalent in blood vessels. karger.com

Doxazosin and Alfuzosin , similar to Terazosin, are generally considered non-selective among the alpha-1 adrenoceptor subtypes. nih.govkarger.commdpi.com They bind with similar affinity to the alpha-1a, alpha-1b, and alpha-1d receptors. nih.govkarger.com

Prazosin (B1663645) is another non-selective alpha-1 adrenoceptor antagonist. nih.gov

The following table provides a comparative overview of the binding affinities of these alpha-1 adrenoceptor antagonists.

| Drug | Alpha-1a Affinity | Alpha-1b Affinity | Alpha-1d Affinity | Subtype Selectivity |

| Terazosin | Non-selective | Non-selective | Non-selective | None nih.govkarger.com |

| Doxazosin | Non-selective | Non-selective | Non-selective | None nih.govkarger.com |

| Alfuzosin | Non-selective | Non-selective | Non-selective | None nih.govkarger.com |

| Tamsulosin | High | Low | High | Selective for α1a/α1d karger.com |

| Prazosin | Non-selective | Non-selective | Non-selective | None nih.gov |

Molecular Mechanisms of Smooth Muscle Relaxation

The primary therapeutic effects of this compound stem from its ability to induce smooth muscle relaxation in both the vasculature and the lower urinary tract. drugbank.com This is achieved through the blockade of alpha-1 adrenoceptors, which interrupts the normal signaling cascade initiated by catecholamines like norepinephrine. drugbank.com

Vascular Smooth Muscle Relaxation Pathways and Vasodilation

In vascular smooth muscle, the binding of norepinephrine to alpha-1 adrenoceptors activates a Gq/11 protein. wikipedia.org This activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). wikipedia.org IP3 diffuses through the cytosol to bind to its receptors on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). wikipedia.org The increased cytosolic Ca2+ concentration leads to the activation of calcium-dependent kinases and ultimately results in the contraction of the smooth muscle, causing vasoconstriction. physiology.org

This compound, by blocking the alpha-1 adrenoceptors, prevents this entire cascade. The inhibition of norepinephrine binding means that Gq/11 is not activated, PLC is not stimulated, and there is no production of IP3. Consequently, the release of intracellular calcium is prevented, leading to the relaxation of the vascular smooth muscle and subsequent vasodilation. drugbank.com

Prostatic and Bladder Neck Smooth Muscle Relaxation Pathways

The mechanism of smooth muscle relaxation in the prostate and bladder neck is analogous to that in the vasculature. The smooth muscle in the prostate stroma and bladder neck is rich in alpha-1a adrenoceptors. nih.gov Activation of these receptors by norepinephrine leads to a similar signaling pathway involving Gq/11, PLC, IP3, and intracellular calcium release, resulting in smooth muscle contraction. jci.org This contraction contributes to the dynamic component of bladder outlet obstruction in benign prostatic hyperplasia (BPH).

By antagonizing these alpha-1 adrenoceptors, this compound effectively reduces the tone of the smooth muscle in the prostate and bladder neck. nih.gov This relaxation alleviates the pressure on the urethra, thereby improving urinary flow and reducing the symptoms associated with BPH. drugbank.com

Role of Norepinephrine Antagonism at Alpha-1 Adrenoceptors

Norepinephrine is the primary endogenous agonist for alpha-1 adrenoceptors in the sympathetic nervous system. wikipedia.org Its binding to these receptors on smooth muscle cells is the direct trigger for vasoconstriction and the contraction of prostatic and bladder neck smooth muscle. drugbank.comwikipedia.org

This compound acts as a competitive antagonist at these alpha-1 adrenoceptors. drugbank.com This means that it binds to the same site as norepinephrine but does not activate the receptor. By occupying the receptor, this compound physically prevents norepinephrine from binding and initiating the intracellular signaling cascade described above. drugbank.com Therefore, the antagonism of norepinephrine at alpha-1 adrenoceptors is the fundamental and direct mechanism by which this compound exerts its smooth muscle relaxant effects, leading to vasodilation and a reduction in bladder outlet obstruction. drugbank.com

Investigative Studies into Non-Adrenergic Mechanisms

Beyond its well-documented role as an alpha-1 adrenergic receptor antagonist, investigative studies have revealed that this compound possesses distinct pharmacological activities that are independent of its adrenoceptor blockade. These non-adrenergic mechanisms contribute to its therapeutic effects through the modulation of fundamental cellular processes, including energy metabolism, programmed cell death, and growth factor expression.

Glycolysis Enhancement and ATP Production through Phosphoglycerate Kinase 1 (PGK1) Activation

A significant non-adrenergic mechanism of terazosin involves its direct interaction with Phosphoglycerate Kinase 1 (PGK1), a crucial enzyme in the glycolytic pathway. pnas.orgmdpi.com PGK1 is responsible for the first ATP-generating step in glycolysis, catalyzing the conversion of 1,3-bisphosphoglycerate to 3-phosphoglycerate. pnas.org Research has identified PGK1 as a novel target for terazosin. nih.govnih.govresearchgate.netmerckmillipore.com

This enhancement of cellular energy metabolism has been shown to be neuroprotective in various preclinical models, including those for Parkinson's disease, stroke, and sepsis. nih.govbiorxiv.orgnih.gov The elevated ATP levels resulting from PGK1 activation may also boost the chaperone activity of Hsp90, an ATPase that associates with PGK1, thereby promoting resistance to cellular stress. nih.govnih.govresearchgate.net The anti-apoptotic effect of terazosin was demonstrated to be independent of its alpha-1 receptor activity through experiments using a modified terazosin molecule with significantly reduced adrenoceptor affinity that still retained its protective effects. nih.gov

| Study Focus | Model System | Key Findings | Citations |

| Target Identification | In vitro pull-down assay, X-ray crystallography | Identified Phosphoglycerate Kinase 1 (PGK1) as a new, direct target of terazosin. | nih.govnih.govresearchgate.net |

| Mechanism of Action | Enzymology, Mass Action Modeling | Terazosin binding to the ATP/ADP pocket paradoxically increases PGK1 activity by accelerating product (ATP) release. | pnas.org |

| Cellular Energy | Yeast, Cell Lines, Animal Models | Terazosin treatment increases cellular ATP levels by enhancing glycolysis. | pnas.orgmdpi.combiorxiv.orgnih.gov |

| Stress Resistance | Mammalian Cells, Rodent Models (Sepsis, Stroke) | Activated PGK1 enhances Hsp90 chaperone activity, promoting multi-stress resistance and cell survival. | nih.govnih.govresearchgate.net |

| Neuroprotection | Models of Parkinson's & Alzheimer's Disease | By enhancing glycolysis, terazosin slows or prevents neuron loss and improves cognitive function in preclinical models. | biorxiv.orgnih.gov |

Induction of Apoptosis in Prostate Cells: A Long-Term Mechanism

A well-established long-term mechanism of terazosin is its ability to induce apoptosis, or programmed cell death, in prostate cells. drugbank.compharmacompass.commedex.com.bd This effect contributes to the reduction of prostate volume and provides a therapeutic benefit that extends beyond the immediate relaxation of smooth muscle. researchgate.net This apoptotic action has been observed in both benign and malignant prostate cells. auajournals.org

Crucially, this pro-apoptotic effect is independent of the drug's alpha-1 adrenoceptor blockade. researchgate.netaacrjournals.orgnih.gov Studies have shown that the irreversible alpha-1 antagonist phenoxybenzamine (B1677643) does not prevent terazosin from inducing apoptosis. researchgate.netaacrjournals.org Furthermore, tamsulosin, a non-quinazoline-based alpha-1 blocker, does not trigger a similar apoptotic response, suggesting the quinazoline (B50416) structure of terazosin is key to this activity. aacrjournals.orgnih.gov The molecular pathway involves the activation of the caspase cascade, a family of proteases central to the execution of apoptosis. drugbank.compharmacompass.comprobes-drugs.org Specifically, in vivo studies in rats have shown that treatment with terazosin leads to a significant increase in the expression of caspase-3, a critical executioner caspase, in the prostate gland. researchgate.netnih.gov

| Cell Type | Observation | Key Findings | Citations |

| PC-3 (Prostate Cancer) | Significant loss of cell viability after treatment. | Terazosin induces apoptosis in a dose-dependent manner. | aacrjournals.org |

| DU-145 (Prostate Cancer) | Significant loss of cell viability after treatment. | The apoptotic effect is independent of α1-adrenoceptor antagonism. | aacrjournals.org |

| Prostate Smooth Muscle Cells | Induction of apoptosis. | Contributes to long-term efficacy in BPH by reducing prostate stromal volume. | aacrjournals.orgnih.gov |

| Rat Ventral Prostate (in vivo) | Increased expression of caspase-3. | Implicates caspase-3 induction as a molecular mechanism for terazosin's apoptotic action. | researchgate.netnih.gov |

Modulation of Cell Proliferation and Transforming Growth Factor-Beta Expression

Investigative studies have clarified that the growth-suppressing effects of terazosin in the prostate are not due to a direct anti-proliferative action. aacrjournals.orgaacrjournals.org Research, including flow cytometry analysis, has demonstrated that terazosin does not significantly alter cell cycle progression or inhibit the rate of cell proliferation in prostate cancer cells. aacrjournals.orgnih.gov The primary mechanism for its negative effect on prostate growth is the induction of apoptosis, as described previously. aacrjournals.orgaacrjournals.org

A key mediator in this apoptotic pathway is the Transforming Growth Factor-Beta (TGF-beta) signaling molecule. Treatment with terazosin has been shown to enhance the expression of TGF-beta1 in prostate tissue. drugbank.comprobes-drugs.orgnih.gov This upregulation of TGF-beta1 is considered an effector of the apoptosis induced by alpha-1 blockade. nih.gov Increased levels of TGF-beta1 are linked to the subsequent upregulation of the cell cycle inhibitor p27kip1 and the activation of the caspase cascade, ultimately leading to programmed cell death. drugbank.comprobes-drugs.org Studies analyzing prostate tissue from patients treated with terazosin confirmed a significant increase in TGF-beta1 immunoreactivity, which correlated with an increase in the apoptotic index. nih.gov

Pharmacokinetic Profile and Bioavailability Research of Terazosin Hydrochloride

Absorption Dynamics and Influencing Factors

The absorption of a drug is the process by which it moves from the site of administration into the bloodstream. For orally administered drugs like terazosin (B121538) hydrochloride, this primarily occurs in the gastrointestinal tract.

Terazosin hydrochloride is characterized by rapid and nearly complete absorption following oral administration nih.govhpra.iehres.cafda.gov. The bioavailability, which is the fraction of the administered dose that reaches the systemic circulation unchanged, is approximately 90% hpra.ie. This high bioavailability indicates that the drug is well-absorbed and undergoes minimal first-pass metabolism in the liver nih.govfda.gov.

After being taken orally, terazosin is quickly absorbed, with peak plasma concentrations typically being reached within one to two hours nih.govpatsnap.comyoutube.com. Studies in healthy Chinese volunteers showed a time to reach maximum concentration (Tmax) of approximately 0.89 hours . The plasma concentration of the drug then declines with a half-life of about 12 hours nih.govfda.govnih.govyoutube.com.

| Pharmacokinetic Parameter | Value | Reference |

|---|---|---|

| Oral Bioavailability | ~90% | hpra.ie |

| Time to Peak Plasma Concentration (Tmax) | 1-2 hours | nih.govpatsnap.comyoutube.com |

| Elimination Half-Life (t½) | ~12 hours | nih.govfda.govnih.govyoutube.com |

Distribution Characteristics within Biological Systems

Once absorbed into the bloodstream, a drug is distributed to various tissues and organs throughout the body. The distribution of this compound is influenced by several factors, including its binding to plasma proteins and its ability to penetrate different biological barriers.

This compound is extensively bound to plasma proteins hpra.ie. Research indicates that approximately 90% to 94% of the drug is bound to these proteins in the blood nih.govnih.govamazonaws.com. This high degree of protein binding is a significant pharmacokinetic characteristic, as only the unbound or "free" fraction of the drug is pharmacologically active and able to distribute into tissues to exert its effects. The binding is reported to be constant over the clinically observed concentration range nih.govhres.caamazonaws.com.

The apparent volume of distribution (Vd) is a theoretical volume that represents the extent to which a drug is distributed in the body's tissues compared to the plasma. For this compound, the volume of distribution has been estimated to be between 25 and 30 liters nih.govhres.ca. This relatively small volume of distribution suggests that the drug is primarily distributed within the extracellular fluid and does not extensively accumulate in fatty tissues.

| Distribution Parameter | Value | Reference |

|---|---|---|

| Plasma Protein Binding | 90-94% | nih.govnih.govamazonaws.com |

| Volume of Distribution (Vd) | 25-30 L | nih.govhres.ca |

The blood-brain barrier is a highly selective semipermeable border that separates the circulating blood from the brain and extracellular fluid in the central nervous system (CNS). The ability of a drug to cross this barrier is crucial for its potential effects on the brain.

Terazosin has been shown to be capable of crossing the blood-brain barrier medscape.com. Alpha-1 adrenergic receptors, the primary targets of terazosin, are present in the central nervous system nih.gov. Research has indicated that terazosin can bind to phosphoglycerate kinase 1 in the brain, which leads to an increase in its activity, enhances glycolysis, and subsequently raises ATP levels mdpi.com. This mechanism suggests a direct activity within the CNS. Furthermore, studies have explored its neuroprotective effects, which are contingent on its ability to penetrate the blood-brain barrier medscape.com.

Metabolic Pathways and Enzyme Involvement

Hepatic Metabolism and Metabolite Identification

Following administration, this compound is subject to extensive hepatic metabolism nih.govhres.cafda.gov. The first-pass metabolism in the liver is minimal, resulting in a high proportion of the circulating dose being the parent drug nih.govdrugs.comamazonaws.com. The biotransformation of terazosin leads to the formation of several metabolites. The primary metabolic processes include demethylation and conjugation mims.com.

Research has successfully identified four main metabolites of terazosin in circulation. These include:

6-O-demethyl terazosin

7-O-demethyl terazosin

A piperazine (B1678402) derivative

A diamine derivative drugbank.comprobes-drugs.org

Among these, the piperazine derivative has been noted to possess some antihypertensive activity nih.gov.

Cytochrome P450 Enzyme System Interactions (e.g., CYP3A1, CYP3A2)

The metabolism of terazosin is linked to the cytochrome P450 (CYP) enzyme system. In animal studies, specifically in rats, the metabolism of terazosin has been shown to involve the CYP3A1 and/or CYP3A2 isoenzymes researchgate.netnih.govnih.gov. Inhibition of these enzymes in rats led to a significant increase in the plasma concentration of terazosin researchgate.netnih.govnih.gov.

While the specific CYP isoenzymes responsible for terazosin metabolism in humans have not been as definitively identified in all studies, it is suggested that the CYP3A4 isoenzyme may play a role hiv-druginteractions.orghiv-druginteractions.org. Co-administration of terazosin with drugs that inhibit the CYP3A4 pathway may lead to increased plasma concentrations of terazosin hiv-druginteractions.org.

Elimination Kinetics and Excretory Routes

The elimination of this compound and its metabolites from the body occurs through multiple routes, primarily via the biliary and renal pathways. The rate and extent of elimination are key determinants of the drug's half-life and dosing schedule.

Renal Excretion of Parent Drug and Metabolites

A significant portion of an administered dose of terazosin is excreted through the kidneys hres.cahres.canih.gov. Approximately 40% of the total dose is eliminated in the urine fda.govnih.govamazonaws.comdrugbank.comhres.camedicine.com. Of this amount, about 10% is excreted as the unchanged parent drug, with the remainder being its metabolites nih.govdrugs.comamazonaws.commims.comdrugbank.comnih.govhres.camedicine.com. Studies in individuals with impaired renal function have shown that this condition does not have a significant effect on the elimination of terazosin nih.govamazonaws.com.

Biliary and Fecal Elimination Pathways

The primary route of elimination for terazosin is through the biliary tract, followed by excretion in the feces nih.gov. Approximately 60% of the administered dose is eliminated through this pathway hres.cafda.govnih.govamazonaws.comdrugbank.comnih.govmedicine.com. Within the fecal excreta, about 20% consists of the parent, unchanged drug, while the remaining portion is composed of its metabolites nih.govdrugs.comamazonaws.commims.comdrugbank.comnih.govhres.camedicine.com.

| Elimination Pathway | Percentage of Total Dose | Form of Excreted Drug | Percentage of Excreted Drug |

|---|---|---|---|

| Renal (Urine) | ~40% | Parent Drug | ~10% |

| Metabolites | ~30% | ||

| Biliary/Fecal | ~60% | Parent Drug | ~20% |

| Metabolites | ~40% |

Half-Life Determination and Variability Across Populations

The elimination half-life of terazosin is, on average, approximately 12 hours nih.govfda.govnih.govdrugs.comamazonaws.comprobes-drugs.orgnih.govmedicine.com. This relatively long half-life allows for once-daily administration nih.govyoutube.compatsnap.com.

However, some variability in the half-life has been observed across different populations. For instance, age can influence the pharmacokinetics of terazosin. In a study comparing different age groups, the mean plasma half-life was 11.4 hours in individuals aged 20 to 39 years, while it was 14.0 hours in those aged 70 years and older hres.canih.govdrugs.comamazonaws.comprobes-drugs.org. This suggests a decrease in plasma clearance in the elderly population nih.govdrugs.comamazonaws.com.

| Population | Mean Half-Life (hours) |

|---|---|

| General Adult Population | ~12 |

| Younger Adults (20-39 years) | 11.4 |

| Older Adults (≥70 years) | 14.0 |

Pharmacokinetic Studies in Specific Populations

The pharmacokinetic properties of this compound, a quinazoline (B50416) derivative, have been evaluated in various populations to understand its absorption, distribution, metabolism, and excretion. These studies are crucial for determining how factors such as age and organ function may influence the drug's behavior in the body. The following sections detail the research findings in geriatric individuals, patients with renal impairment, and comparative studies in different animal models.

The influence of age on the pharmacokinetics of this compound has been a subject of several clinical investigations, with some studies indicating notable differences between elderly and younger individuals, while others suggest these variations may not be clinically significant.

One study evaluating the effect of age found that the mean plasma half-life of terazosin was longer in individuals aged 70 years or older compared to a younger cohort aged 20 to 39 years (14.0 hours vs. 11.4 hours, respectively) nih.gov. This investigation also revealed that plasma clearance of the drug was reduced by 31.7% in the geriatric group nih.gov. Further research has supported these findings, showing that older healthy subjects had higher mean and peak plasma concentrations of terazosin and a longer elimination half-life drugbank.com.

In contrast, other research has concluded that the differences in half-life and the area under the plasma concentration-time curve (AUC) between the youngest and oldest subjects were modest and not of practical clinical importance nih.gov. Some comprehensive reviews have also stated that the pharmacokinetics of terazosin are not significantly affected by age 23michael.comnih.gov. This suggests that while age-related physiological changes can alter the pharmacokinetic profile of terazosin, the magnitude of these changes may not always necessitate dosage adjustments based on age alone nih.gov.

| Pharmacokinetic Parameter | Geriatric Population (≥70 years) | Younger Adult Population (20-39 years) |

|---|---|---|

| Mean Plasma Half-life (t½) | 14.0 hours nih.gov | 11.4 hours nih.gov |

| Plasma Clearance | Decreased by 31.7% compared to younger adults nih.gov | Baseline |

| Mean Plasma Concentration | Higher drugbank.com | Lower drugbank.com |

| Peak Plasma Concentration (Cmax) | Higher drugbank.com | Lower drugbank.com |

In a study involving patients with varying degrees of renal function, it was found that renal insufficiency had no significant effect on the absorption lag time, rate of absorption, volume of distribution, or plasma clearance of terazosin nih.gov. The plasma half-life of terazosin was comparable among individuals with normal renal function (creatinine clearance ≥ 80 ml/min), moderate renal insufficiency (creatinine clearance 30 to 79 ml/min), and severe renal insufficiency (creatinine clearance 10 to 29 ml/min) nih.gov. Specifically, the plasma half-lives were 10.0 hours, 8.4 hours, and 9.8 hours in the normal, moderate, and severe renal impairment groups, respectively fda.govnih.gov.

| Renal Function Group | Creatinine Clearance | Plasma Half-life (t½) |

|---|---|---|

| Normal Renal Function | ≥ 80 ml/min nih.gov | 10.0 hours nih.gov |

| Moderate Renal Insufficiency | 30 to 79 ml/min nih.gov | 8.4 hours nih.gov |

| Severe Renal Insufficiency | 10 to 29 ml/min nih.gov | 9.8 hours nih.gov |

Pharmacokinetic studies of this compound have been conducted in various animal models to understand its disposition and to provide a basis for preclinical safety and efficacy evaluations. These studies have primarily utilized rats and dogs.

In male Sprague-Dawley rats, the pharmacokinetics of terazosin have been evaluated. One study reported that after oral administration of a 5 mg/kg dose, the total area under the plasma concentration-time curve (AUC) was significantly influenced by the co-administration of a metabolic inhibitor, indicating that terazosin is a substrate for CYP3A1 and/or 3A2 enzymes in this species.

In conscious male beagle dogs, the relationship between plasma concentrations and pharmacodynamic effects has been explored. Following single oral doses of 0.1, 0.3, and 1 mg/kg, terazosin produced dose-dependent effects. Repeated daily dosing showed minimal accumulation of terazosin in the plasma. A separate bioequivalence study in beagle dogs compared a generic and a reference formulation of this compound tablets. The findings from this study provided key pharmacokinetic parameters for both formulations.

The table below presents a summary of the pharmacokinetic parameters of this compound observed in these two animal models. It is important to note that these values are from different studies with varying experimental conditions.

| Pharmacokinetic Parameter | Sprague-Dawley Rat | Beagle Dog (Reference Formulation) |

|---|---|---|

| Dose | 5 mg/kg (oral) | Not Specified |

| Cmax (Maximum Concentration) | Data Not Available | 107.82 ± 41.59 ng/mL |

| Tmax (Time to Maximum Concentration) | Data Not Available | 1.33 ± 0.41 hours |

| AUC (Area Under the Curve) | AUC from time zero to infinity was significantly increased with a CYP3A1/2 inhibitor. | AUC (0-t): 663.31 ± 143.08 ng·h/mL; AUC (0-∞): 705.86 ± 153.30 ng·h/mL |

| t½ (Half-life) | Data Not Available | 5.88 ± 1.63 hours |

Pharmacodynamic Investigations of Terazosin Hydrochloride

Hemodynamic Responses and Cardiovascular System Effects

The cardiovascular effects of terazosin (B121538) hydrochloride are primarily characterized by its influence on blood pressure, peripheral vasculature, and heart rate.

Peripheral Vasodilation and Total Peripheral Vascular Resistance Reduction

Terazosin hydrochloride causes a decrease in blood pressure by reducing total peripheral vascular resistance. drugs.com This vasodilatory effect is a result of the blockade of alpha-1 adrenoceptors, leading to the relaxation of smooth muscle in both arteries and veins. medcentral.compatsnap.comdrugs.com This widening of the blood vessels, or vasodilation, decreases the resistance the heart has to pump against, which in turn lowers blood pressure. patsnap.com Studies have shown that terazosin administration leads to a significant decrease in systemic vascular resistance, both at rest and during exercise. nih.govnih.gov

Blood Pressure Reduction Dynamics (Systolic and Diastolic)

The administration of this compound results in a gradual reduction in both systolic and diastolic blood pressure. drugs.com This effect is observed in both standing and supine positions, with a more pronounced effect on standing blood pressure. medcentral.com Clinical trials have demonstrated that terazosin can lead to mean reductions in systolic blood pressure ranging from 5.3 mm Hg to 12.1 mm Hg in patients, depending on their baseline blood pressure. nih.gov Diastolic pressure changes have been shown to follow a similar pattern. nih.gov One study observed a significant reduction in mean systolic blood pressure from 138.0 mmHg to 126.0 mmHg and mean diastolic blood pressure from 83.5 mmHg to 77.1 mmHg after treatment with terazosin. nih.gov

Heart Rate Changes

In a supine position, this compound generally does not cause a change in heart rate. medcentral.com However, an increased heart rate and palpitations have been reported as potential side effects. medcentral.comhealthline.com Tachycardia, especially in the standing position, has also been noted. medcentral.com

Orthostatic Effects and Associated Hemodynamic Changes

A notable hemodynamic effect of this compound is the potential for orthostatic hypotension, which is a sudden drop in blood pressure when standing up from a sitting or lying position. healthline.comhres.cadrugs.com This can lead to symptoms such as dizziness, lightheadedness, and in some cases, syncope (fainting). drugs.commedcentral.compatsnap.com These effects are more common at the beginning of treatment or with dosage increases. drugs.comhealthline.com In clinical trials, dizziness was a frequent occurrence. medcentral.com The incidence of blood pressure-related side effects in patients on terazosin was found to be comparable between those who were untreated for hypertension and those who were receiving concurrent antihypertensive medications. nih.gov

Urodynamic and Lower Urinary Tract Function Studies

This compound has significant effects on the lower urinary tract, primarily by relaxing the smooth muscle of the prostate and bladder neck. drugs.commayoclinic.org This action helps to alleviate urinary symptoms associated with benign prostatic hyperplasia (BPH). patsnap.commayoclinic.org

Improvement in Peak Urinary Flow Rates

Multiple studies have demonstrated that this compound treatment leads to a significant improvement in peak urinary flow rates in men with symptomatic BPH. auajournals.orgnih.govdroracle.ainih.gov The average increase in peak urinary flow rate has been reported to be around 2 to 2.6 ml/s compared to baseline or placebo. nih.govdroracle.ai In some studies, peak urinary flow rates have been shown to increase by 30-47%. droracle.ai This improvement is attributed to the reduction of bladder outlet obstruction without negatively impacting bladder contractility. auajournals.orgdroracle.ainih.gov

Reduction in Residual Urinary Volume

This compound has demonstrated efficacy in reducing post-void residual (PVR) urine volume in patients experiencing lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (BPH). The therapeutic effect is attributed to its action as a selective alpha-1 adrenoceptor antagonist. By blocking these receptors in the bladder neck and prostate, terazosin facilitates more complete bladder emptying, thereby decreasing the volume of urine left in the bladder after urination. Clinical studies have consistently shown that treatment with terazosin leads to a notable reduction in PVR, a key factor in managing BPH symptoms and reducing the risk of associated complications such as urinary tract infections.

| Symptom Category | Reported Improvement |

| Overall BPH Symptoms | 55% reduction |

| Obstructive Symptoms | 57% reduction |

| Irritative Symptoms | 54% reduction |

| This table displays the percentage reduction in BPH symptom scores in patients with both BPH and hypertension treated with terazosin. |

Alpha-1 Adrenoceptor Blockade in Bladder Neck and Prostate Smooth Muscle Tone

The fundamental mechanism of action for this compound in the context of lower urinary tract symptoms is its selective blockade of alpha-1 adrenoceptors. These receptors are densely located in the smooth muscle of the prostate, prostatic capsule, and bladder neck. The dynamic component of bladder outlet obstruction in BPH is a result of increased smooth muscle tone in these areas, which is mediated by sympathetic nervous stimulation of these alpha-1 adrenoceptors.

By antagonizing these receptors, terazosin prevents norepinephrine (B1679862) from binding and initiating muscle contraction. This leads to relaxation of the smooth muscle in the bladder neck and prostate, which in turn reduces urethral resistance and alleviates the obstruction of urine flow. Importantly, because there are relatively few alpha-1 adrenoceptors in the bladder body itself, terazosin can effectively reduce bladder outlet obstruction without impairing the contractility of the bladder muscle required for voiding. Terazosin is considered a non-subtype selective alpha-1 adrenoceptor antagonist, meaning it blocks all three alpha-1 adrenoceptor subtypes (α1a, α1b, α1d).

Neurobiological and Neuroprotective Effects

Modulation of Glycolysis and ATP Levels in Brain Tissue

Recent research has uncovered a novel mechanism of action for this compound involving the modulation of cellular energy metabolism. Impaired energy production and reduced levels of adenosine (B11128) triphosphate (ATP) are recognized as features in several neurodegenerative diseases. Terazosin has been shown to enhance the activity of phosphoglycerate kinase 1 (PGK1), a critical enzyme in the glycolytic pathway responsible for the first ATP-generating step. ub.eduuiowa.edu

By activating PGK1, terazosin stimulates glycolysis and boosts cellular ATP levels. ub.eduuiowa.edu Preclinical studies in various models have demonstrated that administration of terazosin leads to increased ATP levels in the brain. uiowa.eduscienceofparkinsons.commichaeljfox.org For instance, in mouse models of Parkinson's disease, terazosin treatment prevented the drop in pyruvate (B1213749) and ATP levels and increased brain ATP. uiowa.eduscienceofparkinsons.com A pilot study in humans also confirmed that terazosin can increase ATP levels in both the brain and blood. withpower.comnih.gov This enhancement of cellular bioenergetics is believed to be a key component of its neuroprotective effects. fiercepharma.com

Neuroprotective Effects in Preclinical Models of Neurodegenerative Diseases (e.g., Parkinson's Disease, ALS)

This compound has demonstrated significant neuroprotective effects in multiple preclinical models of neurodegenerative diseases, including Parkinson's disease (PD) and amyotrophic lateral sclerosis (ALS). nih.govparkinsonsmovement.com This neuroprotection is largely attributed to its ability to enhance cellular energy production through the activation of the PGK1 enzyme. ajmc.com

In various toxin-induced and genetic models of PD in mice, rats, and flies, terazosin was found to slow or prevent the loss of neurons. uiowa.eduscienceofparkinsons.comajmc.com The drug was effective even when treatment was delayed until after the neurodegenerative process had begun. ajmc.com Similarly, in multiple models of ALS, including zebrafish and mouse models, terazosin treatment protected against motor neuron death, delayed the progression of paralysis, and improved survival. nih.govmedscape.comalsnewstoday.com This protective effect against motor neuron cell death is a promising finding for a disease with limited therapeutic options. medscape.com The ability of terazosin to cross the blood-brain barrier makes it a particularly attractive candidate for treating neurodegenerative disorders. medscape.com

| Preclinical Model | Disease | Key Neuroprotective Findings |

| Mouse, Rat, Fly (Toxin-induced & Genetic) | Parkinson's Disease | Slowed or prevented neuron loss, even with delayed treatment. uiowa.eduscienceofparkinsons.comajmc.com |

| Zebrafish | ALS | Improved motor neuron phenotypes and motor behavior. nih.gov |

| Mouse (TDP-43 overexpression) | ALS | Increased survival, improved clinical phenotypes, and protected against motor neuron death. nih.govalsnewstoday.com |

| Cell Culture (Motor Neurons) | ALS | Protected against cell death in response to oxidative stress. nih.gov |

| This table summarizes the neuroprotective effects of terazosin in various preclinical models of neurodegenerative diseases. |

Impact on Motor Function and Cognitive Symptoms in Neurological Disorders

The neuroprotective effects of terazosin observed in preclinical models have translated into improvements in motor function and cognitive symptoms. In animal models of Parkinson's disease, terazosin treatment not only resulted in the survival of more neurons but also led to less impaired motor performance. parkinsonsmovement.com Analysis of human medical databases has suggested that individuals with PD who were taking terazosin experienced a slower progression of motor disability. michaeljfox.orgajmc.com

In the context of ALS, the protection of motor neurons by terazosin in zebrafish models correlated with improved motor behavior. nih.gov In a mouse model of ALS, the drug improved motor phenotypes and delayed the progression of paralysis. ed.ac.uk

Beyond motor symptoms, there is emerging evidence that terazosin may also protect against the cognitive symptoms associated with neurodegenerative diseases. nih.gov In rodent models of Parkinson's disease, terazosin was found to preserve cognitive function. withpower.com Furthermore, an analysis of patient databases revealed that PD patients who started taking terazosin had a lower risk of being diagnosed with dementia compared to those on another alpha-blocker, tamsulosin (B1681236), which does not affect the PGK1 enzyme. withpower.comnih.gov These findings suggest that the glycolysis-enhancing mechanism of terazosin may offer benefits for both the motor and cognitive aspects of neurodegenerative disorders. withpower.comnih.gov

Potential Mechanisms of Action in Central Nervous System (e.g., presynaptic alpha-adrenergic receptors)

This compound's primary mechanism of action is as a potent and selective alpha-1 adrenergic receptor antagonist. auajournals.orgnih.gov While its peripheral effects are well-documented, its influence within the central nervous system (CNS) is an area of ongoing investigation. The presence of alpha-adrenergic receptors in the brain suggests that terazosin may exert direct effects on neuronal activity. nih.gov

Research into the binding properties of terazosin has provided insights into its potential CNS activity. A study utilizing radioligand receptor binding methods in canine brains demonstrated that terazosin binds selectively to alpha-1 adrenergic binding sites. auajournals.orgnih.gov The half-maximal inhibitory concentration (IC50) for terazosin at alpha-1 binding sites ([¹²⁵I]-Heat) in the canine brain was found to be 2.0 nM, whereas for alpha-2 binding sites ([³H]rauwolscine), it was significantly higher at 0.8 µM, indicating a much lower affinity for the latter. nih.gov This selectivity for alpha-1 receptors is a key characteristic of its pharmacodynamic profile within the CNS.

Other Systemic Pharmacodynamic Effects

This compound has been observed to exert a beneficial effect on the lipid profile in several clinical studies. nih.gov An analysis of pooled data from three placebo-controlled, fixed-dose studies revealed statistically significant decreases in mean serum cholesterol and the combined low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL) cholesterol fraction in patients receiving terazosin monotherapy compared to placebo. nih.gov Specifically, the terazosin group saw a mean decrease of 5.4 mg/dl in total cholesterol and 6.1 mg/dl in the LDL plus VLDL fraction. nih.gov

In a separate study investigating the effects of terazosin on patients with symptomatic benign prostatic hyperplasia (BPH), the impact on lipid profiles was further detailed. auajournals.org This study categorized patients into three groups: Group 1 with baseline total cholesterol >220 mg/dl treated with terazosin, Group 2 with baseline total cholesterol <220 mg/dl treated with terazosin, and a control group (Group 3). auajournals.org After 12 weeks, Group 1 showed a significant decrease in total cholesterol by 10.88% from baseline. auajournals.org This group also experienced a significant reduction in mean plasma LDL levels and a significant increase in the high-density lipoprotein (HDL) to total cholesterol ratio. auajournals.org Mean plasma triglyceride levels decreased significantly in both groups receiving terazosin (Group 1 and Group 2). auajournals.org

These findings suggest that terazosin therapy is associated with favorable changes in the lipid profile, which could be an advantageous secondary effect.

Table 1: Changes in Lipid Profile with Terazosin Treatment

| Parameter | Patient Group | Observation | Significance |

|---|---|---|---|

| Total Cholesterol | Hypertensive Patients (Pooled data) | -5.4 mg/dl decrease | p ≤ 0.05 |

| Total Cholesterol | BPH Patients (Baseline >220 mg/dl) | -10.88% decrease | p < 0.05 |

| LDL + VLDL Cholesterol | Hypertensive Patients (Pooled data) | -6.1 mg/dl decrease | p ≤ 0.05 |

| Low-Density Lipoprotein (LDL) | BPH Patients (Baseline >220 mg/dl) | Significant decrease | p < 0.05 |

| High-Density Lipoprotein (HDL) | BPH Patients (Baseline >220 mg/dl) | Increase observed | Not specified |

| Triglycerides | BPH Patients (Baseline >220 mg/dl) | Significant decrease | p < 0.05 |

| Triglycerides | BPH Patients (Baseline <220 mg/dl) | Significant decrease | p < 0.05 |

| HDL/Total Cholesterol Ratio | BPH Patients (Baseline >220 mg/dl) | Significant increase | Not specified |

The effect of this compound on serum Prostate Specific Antigen (PSA) levels has been a subject of clinical investigation, particularly due to its use in patients with BPH, a condition that can coexist with prostate cancer. A significant clinical trial, the VA Cooperative Study #359, evaluated the impact of terazosin on PSA. researchgate.net In this study, patients were divided into four treatment arms: placebo, finasteride (B1672673), terazosin, and a combination of finasteride and terazosin. researchgate.net After 52 weeks, a significant increase in PSA levels was observed in the terazosin and placebo groups, while the finasteride and combination therapy groups showed a significant reduction. researchgate.net Importantly, there was no clinically significant difference in the PSA response between the terazosin and placebo groups, suggesting that terazosin itself does not have a significant impact on PSA levels. researchgate.net The majority of patients taking terazosin or placebo had less than a 40% change in their PSA levels. researchgate.net

Another study explored the effects of this compound combined with interventional embolisation in elderly patients with prostatic hyperplasia. droracle.aisemanticscholar.org In this retrospective analysis, the group receiving the combination therapy had remarkably lower PSA levels compared to the group that received interventional embolisation alone. droracle.aisemanticscholar.org This suggests a potential synergistic effect or a different mechanism of action when used in conjunction with other treatments.

Table 2: Effect of Terazosin on Prostate Specific Antigen (PSA) Levels

| Study | Treatment Group(s) | Duration | Effect on PSA | Significance |

|---|---|---|---|---|

| VA Cooperative Study #359 | Terazosin | 52 weeks | Significant increase (similar to placebo) | p < 0.01 |

| VA Cooperative Study #359 | Placebo | 52 weeks | Significant increase | p < 0.01 |

| Retrospective Analysis | Terazosin + Interventional Embolisation | Not specified | Lower PSA levels compared to embolisation alone | p < 0.05 |

The potential impact of this compound on bronchomotor tone and airway resistance has been investigated, particularly in patient populations with pre-existing respiratory conditions such as bronchial asthma. A study involving twelve patients with asthma and increased bronchial hyperreactivity aimed to determine the effect of terazosin on bronchodilation. patsnap.comdrugbank.com The results indicated that the blockade of specific alpha-1 adrenergic receptors with terazosin did not significantly change the bronchomotor tone of the tracheobronchial system when compared to treatment with salbutamol, a specific beta-2 adrenergic receptor agonist. patsnap.comdrugbank.com

Functional pulmonary parameters, including airway resistance, were measured using body plethysmography. patsnap.com The study concluded that the antagonism of alpha-1 adrenoreceptors by terazosin has a minor impact on tracheobronchial tone. patsnap.com This suggests that the activity of specific alpha-1 adrenoreceptors is not the primary mechanism for bronchorelaxation in individuals with increased bronchial reactivity. patsnap.com These findings indicate that terazosin does not adversely affect airway performance in this patient group. drugbank.com

Clinical Research and Therapeutic Applications Beyond Primary Indications

Investigational Uses and Emerging Therapeutic Areas

Medical Expulsive Therapy for Distal Ureteral Calculi

Terazosin (B121538) hydrochloride has been investigated as a medical expulsive therapy (MET) to facilitate the passage of distal ureteral stones. The rationale for its use lies in the presence of alpha-1 adrenergic receptors in the smooth muscle of the ureter. By blocking these receptors, terazosin can induce ureteral relaxation, thereby potentially aiding the spontaneous passage of calculi.

A randomized study involving 64 patients with lower ureteral stones compared the efficacy of terazosin with standard analgesic treatment. The group receiving terazosin demonstrated a significantly higher stone expulsion rate of 90.62% compared to 62.5% in the control group nih.gov. Furthermore, the mean time to stone expulsion was considerably shorter in the terazosin group (76.3 hours) versus the control group (141 hours) nih.gov. Patients treated with terazosin also required less additional pain medication nih.gov. These findings suggest that terazosin can be an effective agent in the conservative management of distal ureteral stones, potentially reducing the need for more invasive procedures nih.govnih.gov. Another meta-analysis that included studies on various alpha-blockers, including terazosin, concluded that medical expulsive therapy augments the stone expulsion rate for moderately sized distal ureteral stones when compared to standard therapy droracle.ai.

Antihidrotic Application for SSRI-Induced Hyperhidrosis

Excessive sweating, or hyperhidrosis, is a common and often bothersome side effect of selective serotonin (B10506) reuptake inhibitors (SSRIs) mayoclinic.org. Terazosin has been investigated as a potential treatment for this condition. The mechanism is thought to involve the blockade of peripheral alpha-1 adrenergic receptors, which play a role in sweat gland function.

A randomized, controlled trial evaluated the effect of terazosin on sertraline-induced sweating. The study found that after 14 days, 68% of patients in the terazosin group experienced a reduction in sweating severity to the lowest grade, compared to only 6% in the placebo group. Another open-label, uncontrolled clinical trial involving 23 patients reported that terazosin greatly reduced the severity of sweating mayoclinic.org. Clinical observations suggest that the therapeutic effect of terazosin on sweating can begin within days, with maximum effect often seen within two weeks. These studies indicate that terazosin may be an effective option for managing antidepressant-induced hyperhidrosis mayoclinic.org.

Chronic Prostatitis/Chronic Pelvic Pain Syndrome Management

Terazosin has shown efficacy in the management of Chronic Prostatitis/Chronic Pelvic Pain Syndrome (CP/CPPS), a condition characterized by pelvic pain and lower urinary tract symptoms in the absence of a urinary tract infection. The therapeutic benefit is attributed to the relaxation of smooth muscle in the prostate and bladder neck, which can alleviate pain and improve urinary symptoms.

A randomized, placebo-controlled trial involving 100 men with CP/CPPS who had not previously received alpha-blockers demonstrated the superiority of terazosin over placebo. After 14 weeks of treatment, 56% of subjects in the terazosin group met the primary response criterion (a significant improvement in quality of life) compared to 36% in the placebo group. Furthermore, 60% of patients in the terazosin group reported a greater than 50% reduction in baseline pain scores, compared with 36% in the placebo group. The terazosin group also experienced greater reductions in the total National Institutes of Health Chronic Prostatitis Symptom Index (NIH-CPSI) score and individual domain scores. These results support the use of terazosin as a therapeutic option for patients with CP/CPPS.

Urethritis Associated with Radiation Therapy

Patients undergoing radiation therapy for prostate cancer often experience urinary side effects, including urethritis, which can manifest as urinary frequency, urgency, and difficulty urinating. Alpha-blockers like terazosin are used to manage these symptoms by relaxing the muscles of the prostate and bladder neck, thereby improving urine flow. While specific studies focusing solely on terazosin for radiation-induced urethritis are limited, its use is considered a supportive therapy in this context. The management approach for these symptoms often involves a stepwise consideration of various medications, including alpha-blockers like terazosin.

Idiopathic Oligozoospermia

Terazosin has been evaluated for the treatment of idiopathic oligozoospermia, a condition characterized by a low sperm count without a known cause. A placebo-controlled, double-blind trial was conducted to assess the efficacy of terazosin in this patient population. The study involved 30 couples where the only identifiable cause of infertility was idiopathic male subfertility.

Fifteen patients received terazosin, while the other 15 received a placebo for six months. The results showed a statistically significant increase in sperm concentration in the group treated with terazosin (24.76 +/- 9.45 million/mL) compared to the placebo group (13.15 +/- 11.55 million/mL). However, there was no significant improvement in sperm motility or the percentage of abnormally shaped spermatozoa. The study concluded that terazosin administration has a positive effect on sperm concentration in patients with idiopathic oligozoospermia.

Amyotrophic Lateral Sclerosis (ALS)

Preclinical studies have shown that terazosin may offer neuroprotective effects for motor neurons, which are progressively lost in Amyotrophic Lateral Sclerosis (ALS). Research using zebrafish, mouse, and ESC-derived motor neuron models of ALS has demonstrated that increasing the activity of the enzyme PGK1 can be beneficial. Treatment with terazosin, which is known to enhance PGK1 activity, resulted in improved motor neuron phenotypes in these models.

Key findings from this preclinical research include:

Improved Motor Phenotypes: In zebrafish models of ALS, terazosin treatment improved motor axon growth and motor behavior.

Enhanced Survival in Mice: When tested in a mouse model of ALS (Thy1-hTDP-43 mice), terazosin treatment extended survival, improved motor function, and increased the number of motor neurons.

Protection Against Oxidative Stress: In cultured motor neurons derived from embryonic stem cells that express a mutated TDP-43 gene (a known factor in some ALS cases), terazosin protected against cell death induced by oxidative stress.

Metabolic and Cellular Benefits: The drug was also found to increase basal glycolysis rates and rescue the formation of stress granules, which are cellular clumps that can be problematic in ALS.

These findings have prompted further investigation, leading to the initiation of a feasibility study in humans, the Terazosin Repurposing Study in ALS (TRUST), to examine the drug's impact on key disease progression indicators. The study aims to measure whether terazosin can alter biomarkers in the blood, spinal fluid, and urine over six months, providing a basis for larger-scale clinical trials.

Parkinson's Disease (PD)

The potential therapeutic role of terazosin in Parkinson's disease (PD) is an active area of investigation, centered on the drug's ability to enhance brain energy metabolism. By activating PGK1, terazosin may counteract the energy deficits associated with neurodegeneration in PD.

Evidence from multiple research avenues supports this hypothesis:

Animal and Cellular Models: In various experimental models of PD, including those in fruit flies, rats, and mice, terazosin demonstrated an ability to prevent neurodegeneration. The treatment was effective at slowing or stopping cell death even when administered after the neurodegenerative process had begun.

Human Database Studies: Large cohort studies using patient databases from the US and Denmark have revealed a correlation between the use of terazosin and similar drugs (doxazosin, alfuzosin) and a lower risk of developing PD compared to individuals taking tamsulosin (B1681236), an alpha-blocker that does not affect PGK1. A dose-response relationship was observed, where longer use of these PGK1-activating drugs was associated with a progressively lower risk of a PD diagnosis.

Clinical Pilot Studies: A 12-week pilot study involving participants with Parkinson's disease found that terazosin significantly increased ATP (the main cellular energy currency) levels in both the brain and blood. Another clinical trial is investigating the long-term effects of terazosin on brain imaging and other markers in individuals at high risk for developing PD. Researchers are particularly interested in whether the drug can reverse abnormalities in cardiac imaging that are considered early markers of the disease.

These convergent findings have provided a strong rationale for conducting clinical trials to formally assess terazosin as a potential disease-modifying therapy for Parkinson's disease.

Arteriosclerosis in Middle-Aged and Elderly Populations

Emerging research suggests that terazosin may have a beneficial impact on vascular health by improving arterial stiffness, a key factor in arteriosclerosis. A pilot study conducted at Tongji Hospital investigated the effects of regular terazosin administration on this vascular parameter in middle-aged and older individuals.

The study's primary findings include:

Significant Improvement in Arterial Stiffness: The research demonstrated that treatment with terazosin was associated with a significant improvement in arterial stiffness, as measured by brachial-ankle pulse wave velocity (baPWV).

Temporal Response: A positive response, defined as at least a 5% reduction in baPWV, was observed in a substantial portion of patients over a one-year period:

Adverse Event Profiles and Safety Research

Incidence and Management of Syncope and Orthostatic Hypotension

Terazosin (B121538) hydrochloride can cause a marked lowering of blood pressure, particularly postural hypotension, which is a sudden drop in blood pressure upon standing. This can lead to syncope, or fainting, especially in association with the first dose or the first few days of therapy. This "first-dose effect" is a significant consideration in the safety profile of terazosin. A similar hypotensive effect can be anticipated if therapy is interrupted for several days and then restarted.

The incidence of syncope in patients treated with terazosin is approximately 1% in hypertensive patients and 0.6% to 0.7% in patients with BPH. While syncope is the most severe orthostatic effect, other less severe symptoms such as dizziness, lightheadedness, and palpitations are more common. In clinical trials for hypertension, about 28% of patients experienced these less severe symptoms. In BPH clinical trials, 21% of patients experienced one or more of the following: dizziness, hypotension, postural hypotension, syncope, and vertigo. The incidence of postural hypotension in placebo-controlled BPH studies ranged from 3.7% to 5.2%.

Management of syncope and orthostatic hypotension primarily involves supportive care. If syncope occurs, the patient should be placed in a recumbent position and treated supportively as necessary. Patients are advised to lie down if they experience symptoms of lowered blood pressure and then to wait a few minutes before standing to prevent recurrence. To minimize the risk of these events, it is recommended to avoid driving or hazardous tasks for 12 hours following the initial dose, after a dosage increase, and after the interruption of therapy.

Other Reported Adverse Events and Their Frequency

Beyond syncope and orthostatic hypotension, a variety of other adverse events have been reported with terazosin hydrochloride use. The frequency of these events often differs between patients being treated for hypertension versus BPH, which may be related to the different dosages used for these conditions.

Dizziness is one of the most frequently reported adverse events with terazosin therapy. In controlled trials, dizziness occurred in about 19.3% of patients. Specifically, it was reported in approximately 20% of patients treated for hypertension and 10% of those treated for BPH. Headache is also a common nervous system side effect, occurring in up to 16.2% of patients. For patients with hypertension, the incidence of headache is around 16%, while for BPH patients, it is about 5%.

Asthenia, which encompasses weakness, tiredness, lassitude, and fatigue, is another common adverse event. It has been reported in up to 11.3% of patients. In patients treated for hypertension, asthenia occurred in 11.3% of individuals, while in those treated for BPH, the incidence was 7.4%. Somnolence, or drowsiness, was reported in 5.4% of hypertension patients and 3.6% of BPH patients.

Nasal congestion or rhinitis is a recognized side effect, occurring in approximately 6% of patients treated for hypertension and 2% of those treated for BPH. Palpitations have been reported in 4.3% of hypertensive patients receiving terazosin.

Fluid retention, which can lead to peripheral edema (swelling of the hands, feet, or lower legs), has been observed during terazosin therapy.

Laboratory Abnormalities (e.g., Hemodilution)

Clinical laboratory data from studies involving this compound have suggested the possibility of hemodilution. drugs.comnih.govfda.gov This is based on observed decreases in several hematological and biochemical parameters. Specifically, slight but statistically significant decreases in hematocrit, hemoglobin, white blood cell count, total protein, and albumin have been noted in patients undergoing treatment. fda.govnih.gov These findings are considered to be attributable to hemodilution and have been observed with alpha-blockade therapy. drugs.comnih.gov In addition to markers of hemodilution, there have been reports of thrombocytopenia (low platelet count) in some individuals taking terazosin. healthline.comhealthmatch.io Healthcare providers may monitor platelet counts through blood tests for patients on this medication. healthline.comhealthmatch.io

Table 1: Laboratory Abnormalities Associated with this compound

| Parameter Affected | Observation | Potential Clinical Implication |

|---|---|---|

| Hematocrit | Decrease | Suggestive of Hemodilution drugs.comnih.gov |

| Hemoglobin | Decrease | Suggestive of Hemodilution drugs.comnih.gov |

| White Blood Cells | Decrease | Suggestive of Hemodilution drugs.comnih.gov |

| Total Protein | Decrease | Suggestive of Hemodilution drugs.comnih.gov |

| Albumin | Decrease | Suggestive of Hemodilution drugs.comnih.gov |

| Platelets | Thrombocytopenia (low count) | Increased risk of bleeding healthline.com |

Genotoxicity and Carcinogenicity Studies

This compound has been evaluated for its mutagenic and carcinogenic potential in a series of preclinical studies. fda.govfda.gov

Genotoxicity: Terazosin was found to be devoid of mutagenic potential when assessed in a battery of in vivo and in vitro tests. fda.gov This included the Ames test, in vivo cytogenetics, the dominant lethal test in mice, the in vivo Chinese hamster chromosome aberration test, and the V79 forward mutation assay. fda.gov

Carcinogenicity: Long-term carcinogenicity studies were conducted in both rats and mice. fda.gov

Mice: Terazosin was not found to be oncogenic in mice when administered in their feed for two years at the maximum tolerated dose. fda.gov

Special Safety Considerations in Clinical Practice

Intraoperative Floppy Iris Syndrome (IFIS) has been observed during cataract surgery in some patients treated with alpha-1 blockers, including terazosin. drugs.comnih.govukclinicalpharmacy.org IFIS is a condition characterized by a triad (B1167595) of intraoperative signs: a billowing and floppy iris, a propensity for the iris to prolapse towards the surgical incisions, and progressive constriction of the pupil during the procedure. healthline.com This syndrome can increase the complexity and risk of complications during cataract surgery. ukclinicalpharmacy.org

While the association is well-established for the class of alpha-1 blockers, the possibility of this effect should be considered for patients currently or previously treated with terazosin. ukclinicalpharmacy.org There is no perceived benefit to stopping terazosin therapy before surgery; however, informing the surgeon is crucial. nih.gov

Table 3: Clinical Features of Intraoperative Floppy Iris Syndrome (IFIS)

| Feature | Description |

|---|---|

| Flaccid Iris Stroma | The iris tissue appears floppy and billows in response to normal intraocular fluid currents during surgery. |

| Iris Prolapse | The floppy iris has a tendency to move towards and out of the surgical incisions made in the cornea. |

| Progressive Miosis | The pupil tends to constrict during the operation, despite the use of standard pupil-dilating agents. |

Effective patient counseling is essential to minimize risks associated with terazosin therapy. Key areas of focus include orthostatic hypotension and preparation for potential eye surgery.

Orthostatic Hypotension and "First-Dose" Effect: Terazosin can cause a marked lowering of blood pressure, particularly postural hypotension, which may lead to syncope (fainting). drugs.commedsafe.govt.nz This effect is most pronounced with the first dose or the first few days of therapy, a phenomenon known as the "first-dose" effect. drugs.commedsafe.govt.nz A similar reaction can occur if therapy is interrupted for several days and then restarted. drugs.com

Patient Counseling: Patients should be warned about the potential for dizziness, lightheadedness, and fainting, especially when rising from a sitting or lying position. mskcc.org

Risk Minimization:

Treatment should always be initiated with a low dose, typically 1 mg, taken at bedtime to minimize the impact of any hypotensive effects. medsafe.govt.nz

Patients should be advised to rise slowly and carefully from a seated or lying position. mskcc.org

Driving and other hazardous tasks should be avoided for 12 hours after the first dose, after a dosage increase, and when restarting the medication after a break. mskcc.org

Cataract Surgery Preparedness:

Patient Counseling: Patients must be instructed to inform their ophthalmologist that they are taking or have previously taken terazosin before undergoing cataract surgery. mayoclinic.orghpra.ie

Risk Minimization: Advance knowledge of alpha-1 blocker use allows the surgeon to prepare for potential IFIS and modify their surgical technique accordingly to reduce the risk of complications. ukclinicalpharmacy.orghpra.ie

Table 4: Key Counseling Points and Risk Minimization for Terazosin

| Risk Factor | Counseling Point | Minimization Strategy |

|---|---|---|

| Orthostatic Hypotension | Warning about potential dizziness, lightheadedness, or fainting upon standing. healthline.comwebmd.com | Take the first dose at bedtime; rise slowly from sitting or lying positions. medsafe.govt.nzmskcc.org |

| "First-Dose" Effect | The risk of a sudden drop in blood pressure is highest after the very first dose or when restarting therapy. medsafe.govt.nz | Initiate with a 1 mg dose; avoid driving or hazardous activities for 12 hours after the initial dose or dose increase. medsafe.govt.nzmskcc.org |

| Intraoperative Floppy Iris Syndrome (IFIS) | The medication can affect the eye during cataract surgery. mayoclinic.org | Inform the eye surgeon about current or past use of terazosin well in advance of the surgery. ukclinicalpharmacy.orghpra.ie |

Drug Interactions and Pharmacodynamic Modulations

Interactions with Other Antihypertensive Agents

When terazosin (B121538) is co-administered with other drugs intended to lower blood pressure, the potential for additive effects is a primary consideration. rxlist.com

The concurrent use of terazosin with other classes of antihypertensive drugs generally results in an augmented hypotensive response.

ACE Inhibitors : The addition of terazosin to therapy involving Angiotensin-Converting Enzyme (ACE) inhibitors like captopril (B1668294) or enalapril (B1671234) can produce a significant further reduction in blood pressure. nih.govdrugbank.com While formal interaction studies have not always been conducted, clinical trials have noted this effect. nih.gov In a study involving patients with Benign Prostatic Hyperplasia (BPH), the small subset of patients concurrently using ACE inhibitors reported a greater incidence of dizziness compared to the general patient population taking terazosin. mims.com Specific ACE inhibitors such as quinapril (B1585795) may also increase the hypotensive activities of terazosin. drugbank.com